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Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become

neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity.

[1][2] This process is implicated in the pathophysiology of numerous neurological disorders,

including stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] Excitotoxicity is

primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-

aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors.[1][3] The influx of excessive calcium ions (Ca2+) through these receptors triggers a

cascade of intracellular events leading to neuronal damage and death.[1][2]

GYKI-47261 is a potent and selective non-competitive antagonist of AMPA receptors.[4][5]

Unlike competitive antagonists that bind to the glutamate binding site, GYKI-47261 binds to an

allosteric site on the AMPA receptor, making its inhibitory action independent of glutamate

concentration.[6] This property makes it a valuable tool for studying the specific contribution of

AMPA receptors to glutamate excitotoxicity and for evaluating the therapeutic potential of AMPA

receptor modulation.

These application notes provide detailed protocols for utilizing GYKI-47261 in both in vitro and

in vivo models of glutamate excitotoxicity, along with data presentation and visualization to aid

researchers in their investigations.
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Mechanism of Action
GYKI-47261 is a 2,3-benzodiazepine that acts as a non-competitive antagonist of AMPA

receptors.[5][6] It does not compete with glutamate for binding but instead binds to an allosteric

site, effectively preventing the ion channel from opening even when glutamate is bound.[6] This

mechanism of action is particularly advantageous in pathological conditions where glutamate

levels are excessively high, as the antagonist's efficacy is not overcome by the high

concentration of the agonist.[6] GYKI-47261 has been shown to have an IC50 of 2.5 μM for the

inhibition of AMPA receptor-mediated currents.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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